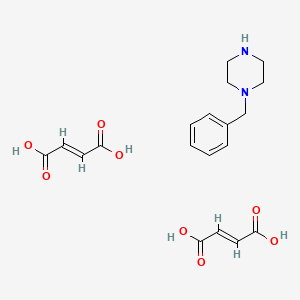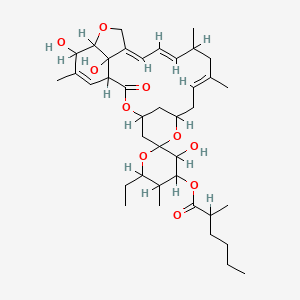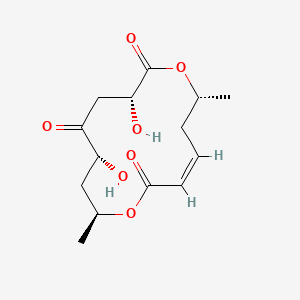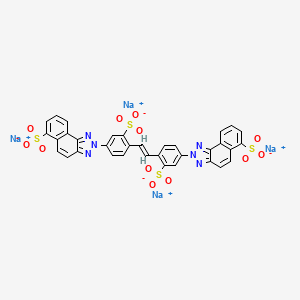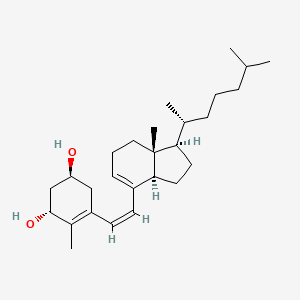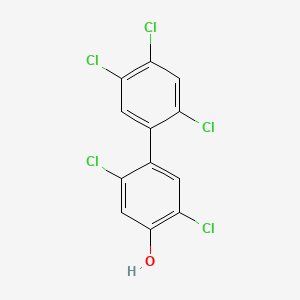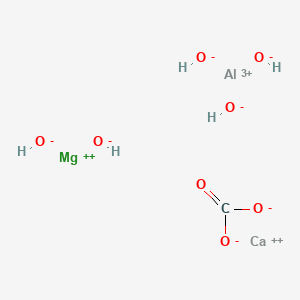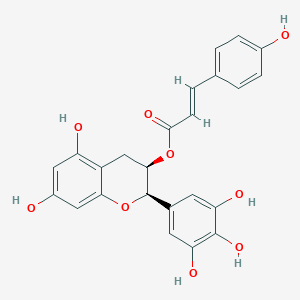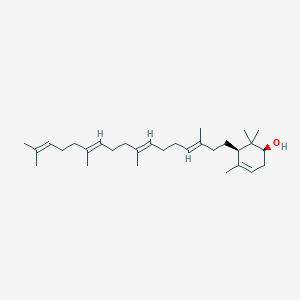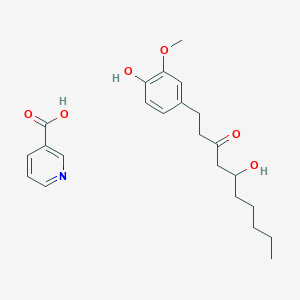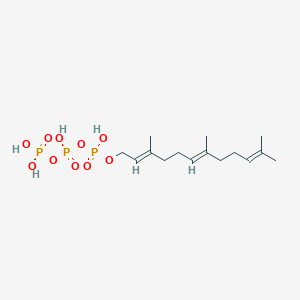
Farnesyl triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Farnesyl triphosphate is a polyprenol triphosphate where the polyprenol component is farnesol. It is a conjugate acid of a this compound(3-).
Wissenschaftliche Forschungsanwendungen
Applications in Enzyme Studies and Drug Design
Photoactive Analogs of Farnesyl Triphosphate this compound (FPP) serves as a significant metabolic intermediate in the biosynthesis of various molecules such as sesquiterpenes and cofactor side chains. Enzymes using FPP are targets for drug design due to their involvement in semisynthesis of drugs. Photoactive analogs of FPP have been beneficial in identifying enzymes that use FPP as a substrate. These experiments have employed photocrosslinking groups like aryl azides, diazotrifluoropropionates, and benzophenones to study the interaction of FPP with enzymes, providing insights into potential therapeutic targets (Vervacke, Wang, & Distefano, 2013).
Applications in Biochemical Studies
Phosphorylation by Nm23 Proteins/Nucleoside Diphosphate Kinases Nm23 proteins/nucleoside diphosphate kinases, known for their role in suppressing tumor metastasis and influencing cellular differentiation, can phosphorylate farnesyl pyrophosphates to triphosphates. Cells with elevated levels of Nm23-H1 showed increased amounts of this compound, suggesting its existence in vivo. This phosphorylation could affect isoprenoid metabolism, possibly altering the biological effects of these proteins (Wagner & Vu, 2000).
Applications in Molecular Biology and Genetic Engineering
Molecular Cloning and Characterization of Farnesyl Pyrophosphate Synthase Studies have focused on cloning and characterizing enzymes like farnesylpyrophosphate synthase (FPS) from various organisms, highlighting their role in synthesizing farnesyl pyrophosphate, a precursor for terpenes and terpenoids. These studies often explore the expression patterns, substrate specificity, and potential regulatory roles of FPS in different organisms, laying the foundation for synthetic biology and metabolic engineering applications (Zhao et al., 2015).
Applications in Bioengineering and Production
Production of Sesquiterpenoid Alcohol in E. coli Research has demonstrated the ability to engineer Escherichia coli to produce compounds like farnesol, a sesquiterpenoid alcohol, by constructing a farnesol biosynthesis pathway. This involves overexpression of enzymes and pathway components to enable the production of industrially and medically important compounds (Wang, Park, Choi, & Kim, 2016).
Eigenschaften
Molekularformel |
C15H29O10P3 |
|---|---|
Molekulargewicht |
462.31 g/mol |
IUPAC-Name |
[hydroxy(phosphonooxy)phosphoryl] [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H29O10P3/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-23-27(19,20)25-28(21,22)24-26(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H,21,22)(H2,16,17,18)/b14-9+,15-11+ |
InChI-Schlüssel |
QIOOKVHMPPJVHS-YFVJMOTDSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)OP(=O)(O)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



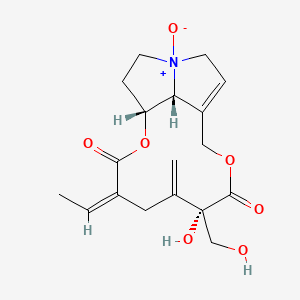

![(2E)-2-[7-bromo-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-ylidene]acetamide](/img/structure/B1236216.png)
